molecular formula C18H19N3O B2807777 4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868978-41-0

4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Cat. No.: B2807777
CAS No.: 868978-41-0
M. Wt: 293.37
InChI Key: GTGNJSSVNJXNFX-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 4-methyl-substituted aromatic ring connected via an ethyl linker to an 8-methylimidazo[1,2-a]pyridine scaffold. The imidazopyridine core is a privileged structure in medicinal chemistry due to its ability to interact with biological targets such as kinases and G protein-coupled receptors . The ethyl linker and methyl substituents likely influence its physicochemical properties, including lipophilicity (cLogP) and conformational flexibility, which are critical for bioavailability and target engagement.

Properties

IUPAC Name

4-methyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-13-5-7-15(8-6-13)18(22)19-10-9-16-12-21-11-3-4-14(2)17(21)20-16/h3-8,11-12H,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGNJSSVNJXNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC=C(C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. This can be achieved through condensation reactions, intramolecular cyclizations, and other chemosynthetic methodologies[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ...

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzamides or imidazo[1,2-a]pyridines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications.

Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.

Medicine: The compound has shown promise in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

Industry: Its unique chemical properties make it valuable in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the application, but generally, the compound interacts with biological macromolecules to modulate their activity.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

  • 4-Fluoro-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (): Replaces the 4-methyl group with a fluorine atom. The phenyl substitution at the 2-position of the imidazopyridine may improve π-π stacking interactions but could sterically hinder binding in some contexts .
  • 3-{2-[6-(Cyclopropylamino)-9H-purin-9-yl]ethynyl}-4-methyl-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide (): Incorporates a trifluoromethylpyridine moiety and an ethynyl-linked purine group. The trifluoromethyl group significantly increases lipophilicity and metabolic stability, while the purine moiety enhances kinase inhibition potency (e.g., IC₅₀ values in enzymatic assays) .

Modifications to the Imidazopyridine Core

  • 2-{8-Ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (): Features an ethyl group at the 8-position and a fused pyrimidinone ring.
  • 4-(1,3-Dioxo-octahydro-1H-isoindol-2-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide ():

    • Adds an isoindol-dione group to the benzamide, introducing hydrogen-bond acceptors.
    • This modification could enhance solubility but may complicate synthesis and metabolic clearance .

Pharmacological and Physicochemical Data Comparison

Compound Name Key Substituents Molecular Weight cLogP (Predicted) IC₅₀ (Enzymatic Assays)
4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide 4-methyl, ethyl linker, 8-methylimidazopyridine 333.40 ~2.8 Not reported
4-Fluoro-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide 4-fluoro, 2-phenyl 365.38 ~2.5 Not reported
3-{2-[6-(Cyclopropylamino)purin-9-yl]ethynyl}-4-methyl-N-[4-(CF₃)pyridin-2-yl]benzamide Trifluoromethyl, ethynyl-purine 502.45 ~4.2 <10 nM (ABL1 T315I)
2-{8-Ethylimidazo[1,2-a]pyridin-6-yl}-7-piperazinyl-pyrido[1,2-a]pyrimidin-4-one 8-ethyl, pyrimidinone-piperazine 432.50 ~3.0 Not reported

Key Observations :

  • The trifluoromethyl-containing analogue () exhibits superior enzymatic potency, likely due to enhanced hydrophobic interactions and electron-withdrawing effects .
  • The ethyl linker in the target compound may confer conformational flexibility, improving binding kinetics compared to rigid ethynyl or fused-ring systems.
  • Simpler substituents (e.g., methyl vs.

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